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molecular formula C11H16ClN3 B1467873 4-Chloro-6-(3,5-dimethylpiperidin-1-yl)pyrimidine CAS No. 1247390-56-2

4-Chloro-6-(3,5-dimethylpiperidin-1-yl)pyrimidine

Cat. No. B1467873
M. Wt: 225.72 g/mol
InChI Key: TWIRDMIKFRKYMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07732448B2

Procedure details

0.3 g of 4,6-dichloropyrimidine and 0.34 g of 3,5-dimethylpiperidine (cis/trans diastereomer=about 3/1) were mixed and left for 5 hours at room temperature. The reaction mixture was subjected to silica gel column chromatography to obtain 0.3 g of 4-chloro-6-(3,5-dimethylpiperidino)pyrimidine. This compound had the cis/trans diastereomer originated two methyls on the pyperidine ring. The ratio of the cis/trans diastereomer was about 3.1/1.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[CH:4][N:3]=1.[CH3:9][CH:10]1[CH2:15][CH:14]([CH3:16])[CH2:13][NH:12][CH2:11]1>>[Cl:8][C:6]1[CH:7]=[C:2]([N:12]2[CH2:13][CH:14]([CH3:16])[CH2:15][CH:10]([CH3:9])[CH2:11]2)[N:3]=[CH:4][N:5]=1

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Name
Quantity
0.34 g
Type
reactant
Smiles
CC1CNCC(C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC1=NC=NC(=C1)N1CC(CC(C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: CALCULATEDPERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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